molecular formula C22H19FN4O2 B048606 Chidamide CAS No. 743438-44-0

Chidamide

Número de catálogo B048606
Número CAS: 743438-44-0
Peso molecular: 390.4 g/mol
Clave InChI: SZMJVTADHFNAIS-BJMVGYQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chidamide, also known as Tucidinostat, Epidaza, and Hiyasta, is a histone deacetylase inhibitor (HDI) developed in China . It is a benzamide HDI and inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It was first approved for the treatment of relapsed/refractory peripheral T-cell lymphoma by the China Food and Drug Administration in 2014 . Chidamide was also approved under the name Hiyasta (HBI-8000) in Japan in 2021 .


Synthesis Analysis

The synthesis of Chidamide involves the preparation of 3-Pyridineacrylic acid from 3-pyridine carboxaldehyde by Knoevenagel reaction, which is then converted to the title compound by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The total yield of Chidamide synthesized is 29% .

Aplicaciones Científicas De Investigación

  • Pancreatic Cancer : Chidamide promotes Mcl-1 degradation through the ubiquitin-proteasome pathway, suppressing mitochondrial aerobic respiration and inhibiting pancreatic cancer cell proliferation (He et al., 2016).

  • Colon Cancer : Both alone and in combination with 5-flurouracil, Chidamide inhibits tumor growth and induces cell apoptosis in human colon cancer xenografts in nude mice (Liu et al., 2016).

  • Myelodysplastic Syndromes : It has potential utility for treating myelodysplastic syndromes by inhibiting cell proliferation and promoting cell apoptosis (Liu et al., 2016).

  • Hepatocellular Carcinoma : Chidamide may arrest the cell cycle and inhibit the growth of hepatocellular carcinoma cells through up-regulation of p21 (Wang et al., 2012).

  • Chronic Myeloid Leukemia : Combined with imatinib, Chidamide targets tyrosine kinase inhibitor-resistant chronic myeloid leukemia cells, potentially improving outcomes for blast crisis-CML patients (He et al., 2020).

  • Lung Squamous Cell Carcinomas : Chidamide and radiation act synergistically to suppress lung squamous cell carcinoma cell growth and cancer stemness by modulating the miR-375-EIF4G3 axis (Huang et al., 2021).

  • Multiple Myeloma : Chidamide induces growth arrest and apoptosis in multiple myeloma cells via a caspase-dependent pathway, suggesting its potential clinical application in multiple myeloma (Yuan et al., 2019).

  • Peripheral T-cell Lymphoma : It is approved for treating relapsed and refractory peripheral T-cell lymphoma (PTCL) (Xu et al., 2017).

  • Breast Cancer : Chidamide in combination with TRAIL induces breast cancer cell death and may solve the clinical resistance of chidamide (Zhou et al., 2020).

  • Non-Small-Cell Lung Cancer (NSCLC) : Chidamide synergistically enhances platinum-induced DNA damage responses and apoptosis in NSCLC cells (Zhou et al., 2014).

Direcciones Futuras

Chidamide has shown promising results in the treatment of various hematological malignancies . It has potential for integration with other inhibitors like JAK inhibitor Ruxolitinib, and with chemotherapy or HSCT, which may possibly improve the prognosis of acute myeloid leukemia with CEBPA mutations .

Propiedades

IUPAC Name

N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMJVTADHFNAIS-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032295
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release]
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tucidinostat

CAS RN

1616493-44-7
Record name N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tucidinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tucidinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUCIDINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chidamide
Reactant of Route 2
Chidamide
Reactant of Route 3
Reactant of Route 3
Chidamide
Reactant of Route 4
Reactant of Route 4
Chidamide
Reactant of Route 5
Chidamide
Reactant of Route 6
Reactant of Route 6
Chidamide

Citations

For This Compound
3,420
Citations
ZQ Ning, ZB Li, MJ Newman, S Shan, XH Wang… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications. This study …
Number of citations: 261 link.springer.com
X Lu, Z Ning, Z Li, H Cao, X Wang - Intractable & rare diseases …, 2016 - jstage.jst.go.jp
… modulator, chidamide induces growth … of chidamide for relapsed or refractory PTCL were conducted from March 2009 to May 2012, and the results led to CFDA approval of chidamide …
Number of citations: 162 www.jstage.jst.go.jp
TS Chan, E Tse, YL Kwong - OncoTargets and therapy, 2017 - Taylor & Francis
… Chidamide is a novel orally active benzamide-type histone deacetylase … , chidamide showed preferential efficacy in mature T-cell lymphomas. In a pivotal Phase II trial of chidamide in …
Number of citations: 71 www.tandfonline.com
M Dong, ZQ Ning, PY Xing, JL Xu, HX Cao… - Cancer chemotherapy …, 2012 - Springer
Purpose Chidamide (CS055/HBI-8000) is a new benzamide class of histone deacetylase inhibitor with marked anti-tumor activity. This study reports the phase I results. Methods …
Number of citations: 120 link.springer.com
DS Pan, QJ Yang, X Fu, S Shan, JZ Zhu, K Zhang… - …, 2014 - pubs.rsc.org
… In this article, we present a historical rationale for use of chidamide (CS055/Epidaza), an orally … We discuss the evidence supporting chidamide as a durable epigenetic modulator that …
Number of citations: 53 pubs.rsc.org
Y Shi, M Dong, X Hong, W Zhang, J Feng, J Zhu, L Yu… - Annals of oncology, 2015 - Elsevier
… that orally dosed chidamide was generally … chidamide in patients with relapsed or refractory PTCL and to support the China Food and Drug Administration (CFDA) approval of chidamide …
Number of citations: 313 www.sciencedirect.com
S Zhao, J Guo, Y Zhao, C Fei, Q Zheng… - American journal of …, 2016 - ncbi.nlm.nih.gov
… Moreover, Chidamide significantly increased the expression of … Therefore, we demonstrate that Chidamide exhibits potent … for clinical investigations of Chidamide in MDS and AML. …
Number of citations: 67 www.ncbi.nlm.nih.gov
H Wang, Y Guo, M Fu, X Liang… - Molecular …, 2012 - spandidos-publications.com
… 7402 and HCC-9204 cells treated with Chidamide. A decrease in the cell … Chidamide induced apoptosis and up-regulated p21 mRNA expression. These results suggest that Chidamide …
Number of citations: 42 www.spandidos-publications.com
B Zhao, T He - Oncology reports, 2015 - spandidos-publications.com
… This study aimed to test the effect of Chidamide on … the antitumor characteristics of Chidamide. Proliferation and apoptosis of … Chidamide suppressed cell proliferation and induced early …
Number of citations: 65 www.spandidos-publications.com
H Zhang, F Chi, K Qin, X Mu… - Molecular …, 2021 - spandidos-publications.com
… has been widely investigated, studies examining the target profiling for chidamide are … of chidamide in DLBCL, the present study examined the cytotoxic effect of chidamide on DLBCL …
Number of citations: 15 www.spandidos-publications.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.